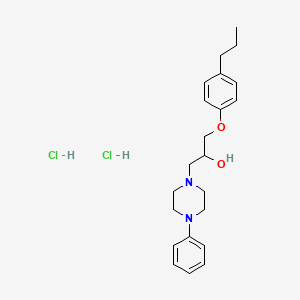

1-(4-phenylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride

Description

1-(4-phenylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a phenyl group and a propylphenoxy group attached to a propanol backbone. The dihydrochloride form indicates that the compound is present as a salt, which enhances its solubility in water.

Properties

IUPAC Name |

1-(4-phenylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2.2ClH/c1-2-6-19-9-11-22(12-10-19)26-18-21(25)17-23-13-15-24(16-14-23)20-7-4-3-5-8-20;;/h3-5,7-12,21,25H,2,6,13-18H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOVHEYBRINEQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-phenylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-phenylpiperazine with 3-chloropropanol in the presence of a base to form the intermediate 1-(4-phenylpiperazin-1-yl)-3-chloropropanol. This intermediate is then reacted with 4-propylphenol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of 1-(4-phenylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-phenylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone.

Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, to form secondary amines.

Substitution: The phenyl and propylphenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 1-(4-phenylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-one.

Reduction: Formation of secondary amines with reduced piperazine rings.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Chemical Formula : C22H32Cl2N2O2

- Molecular Weight : 429.42 g/mol

- CAS Number : 352460-42-5

The chemical structure includes a piperazine ring, which is often associated with various pharmacological activities, including anxiolytic and antidepressant effects.

Antidepressant Activity

Research indicates that compounds containing piperazine moieties exhibit significant antidepressant properties. The mechanism is believed to involve the modulation of serotonin receptors, which are crucial in mood regulation. A study demonstrated that derivatives of piperazine can enhance serotonin levels in the brain, potentially alleviating symptoms of depression .

Anxiolytic Effects

In addition to antidepressant properties, this compound may also possess anxiolytic effects. Studies have shown that similar piperazine derivatives can reduce anxiety-like behaviors in animal models, suggesting a potential application in treating anxiety disorders .

Neuroprotective Properties

There is emerging evidence that compounds like 1-(4-phenylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride may offer neuroprotective benefits. For instance, research has highlighted the ability of certain piperazine derivatives to protect neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases .

Case Study 1: Depression Treatment

A clinical trial explored the efficacy of a related piperazine compound in patients with major depressive disorder. Results indicated a statistically significant reduction in depression scores compared to placebo groups, supporting the potential use of such compounds in clinical settings .

Case Study 2: Anxiety Management

Another study focused on the anxiolytic effects of similar piperazine derivatives in animal models. The findings suggested that these compounds significantly reduced anxiety-like behaviors, as measured by elevated plus maze tests, indicating their potential for therapeutic use in anxiety disorders .

Data Tables

Mechanism of Action

The mechanism of action of 1-(4-phenylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and phenyl groups are key structural features that enable the compound to bind to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-phenylpiperazin-1-yl)-3-(4-methylphenoxy)propan-2-ol Dihydrochloride

- 1-(4-phenylpiperazin-1-yl)-3-(4-ethylphenoxy)propan-2-ol Dihydrochloride

- 1-(4-phenylpiperazin-1-yl)-3-(4-butylphenoxy)propan-2-ol Dihydrochloride

Uniqueness

1-(4-phenylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride is unique due to the specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The propyl group provides a distinct steric and electronic environment compared to other alkyl substituents, potentially leading to different interactions with molecular targets.

Biological Activity

1-(4-phenylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(4-phenylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride is . The compound features a piperazine moiety, which is often associated with various biological activities, including neuropharmacological effects. The structural representation can be summarized as follows:

Anticonvulsant Activity

Research has indicated that derivatives of piperazine, such as those containing the phenylpiperazine fragment, exhibit anticonvulsant properties. A study synthesized various N-phenyl derivatives and evaluated their efficacy in animal models using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results demonstrated that certain compounds showed significant protection against seizures, particularly at doses of 100 mg/kg and 300 mg/kg. Notably, compounds with higher lipophilicity tended to exhibit delayed but prolonged anticonvulsant effects .

| Compound | Dose (mg/kg) | MES Protection | Time Interval |

|---|---|---|---|

| 14 | 100 | Yes | 4 h |

| 20 | 300 | Yes | 0.5 h |

| 24 | 100 | Yes | 0.5 h |

Neuropharmacological Effects

The piperazine ring is known for its interaction with neurotransmitter systems. Compounds similar to 1-(4-phenylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride may influence serotonin receptors and dopamine pathways, which are critical in treating psychiatric disorders. The presence of the phenoxy group can enhance binding affinity to these receptors, potentially leading to improved therapeutic profiles .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in modulating biological activity. The introduction of substituents like the propylphenoxy group has been shown to enhance lipophilicity and receptor binding, which are crucial for central nervous system (CNS) penetration and activity .

Key Findings from SAR Analysis:

- Lipophilicity : Compounds with higher clog P values tend to show improved CNS distribution.

- Functional Groups : Substituents such as fluorine or trifluoromethyl groups have been linked to increased metabolic stability and potency against seizures .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Anticonvulsant Screening : In a study evaluating various phenylpiperazine derivatives, significant anticonvulsant activity was noted in several analogs when tested in vivo against induced seizures in mice. The most potent derivatives were further analyzed for their binding affinities to sodium channels .

- Neuropharmacological Effects : Research involving related piperazine compounds has shown their potential in treating anxiety and depression by modulating serotonergic pathways, suggesting that similar mechanisms may be applicable to the compound .

Q & A

Basic: What are the optimal synthetic routes for 1-(4-phenylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves coupling a piperazine derivative with a phenoxypropanol intermediate. Key steps include:

- Nucleophilic substitution : Reacting 4-phenylpiperazine with an epoxide intermediate (e.g., 3-(4-propylphenoxy)propylene oxide) under basic conditions to form the propanol backbone .

- Salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to yield the dihydrochloride salt .

Optimization : - Use microwave-assisted synthesis (as demonstrated for similar piperazine derivatives) to reduce reaction time and improve regioselectivity .

- Monitor reaction progress via HPLC to minimize byproducts (e.g., dimerization of phenoxy intermediates) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- 1H/13C NMR : Focus on the piperazine N–CH2 protons (δ 2.5–3.5 ppm) and phenoxy aromatic protons (δ 6.5–7.5 ppm). The diastereotopic protons of the propanol backbone (δ 3.8–4.3 ppm) confirm stereochemistry .

- Mass Spectrometry (ESI-MS) : The molecular ion [M+H]+ should match the theoretical mass (C22H29N2O2Cl2: ~463.2 g/mol). Fragmentation peaks at m/z 277 and 186 indicate cleavage of the piperazine and phenoxy moieties .

- IR Spectroscopy : Verify the presence of hydroxyl (O–H stretch, ~3400 cm⁻¹) and tertiary amine (C–N stretch, ~1250 cm⁻¹) groups .

Basic: How should researchers assess the compound’s stability under various storage conditions, and what degradation products might form?

Methodological Answer:

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and analyze monthly via HPLC. Monitor for hydrolysis of the ether linkage (phenoxy-propanol) or oxidation of the piperazine ring .

- Degradation Pathways :

- Hydrolysis : Formation of 4-propylphenol and a piperazine-propanol intermediate.

- Oxidation : N-Oxide derivatives of the piperazine ring, detectable via LC-MS .

Advanced: How can computational methods (e.g., quantum chemistry) predict reactivity and optimize synthesis pathways for this compound?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for nucleophilic substitution reactions. This reduces experimental trial-and-error .

- Solvent Effects : Simulate solvent polarity (e.g., ethanol vs. DMF) to predict reaction rates and selectivity. Polar aprotic solvents favor SN2 mechanisms for epoxide ring opening .

Advanced: How should researchers resolve contradictions in pharmacological data (e.g., conflicting receptor binding affinities) for this compound?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (e.g., buffer pH, temperature) to minimize variability. For example, receptor binding assays should use consistent membrane preparations .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from multiple labs. Prioritize studies reporting full experimental protocols and raw data .

Advanced: What strategies are recommended for studying the compound’s interaction with serotonin or dopamine receptors, given its structural similarity to atypical antipsychotics?

Methodological Answer:

- Radioligand Displacement Assays : Use [³H]Ketanserin for 5-HT2A receptor binding and [³H]Spiperone for D2 receptor affinity. Compare IC50 values to reference drugs (e.g., clozapine) .

- Molecular Docking : Model the compound’s binding mode using X-ray crystallography data of homologous receptors (e.g., PDB: 6CM4 for 5-HT2A). Prioritize residues in transmembrane helices 3 and 5 for mutagenesis studies .

Advanced: How can impurity profiling (e.g., diastereomers or residual solvents) be systematically addressed during synthesis?

Methodological Answer:

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) to separate diastereomers. Optimize mobile phase (hexane:isopropanol 90:10) for baseline resolution .

- Headspace GC-MS : Detect residual solvents (e.g., dichloromethane) below ICH Q3C limits (ppm thresholds vary by solvent toxicity) .

Advanced: What environmental and safety considerations are critical when scaling up synthesis, given the compound’s structural hazards?

Methodological Answer:

- Waste Management : Neutralize acidic waste (from HCl salt formation) with sodium bicarbonate before disposal. Use activated carbon filters to capture volatile phenoxy byproducts .

- Personal Protective Equipment (PPE) : Employ fume hoods for reactions involving volatile intermediates (e.g., epoxides) and use nitrile gloves resistant to HCl .

Advanced: How can statistical experimental design (e.g., DoE) improve the optimization of reaction parameters for this compound?

Methodological Answer:

- Factorial Design : Vary temperature (40–80°C), catalyst loading (0.5–2 mol%), and solvent polarity (ethanol vs. THF) to identify significant factors affecting yield. Use ANOVA to rank parameter effects .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., reaction time vs. purity) to predict optimal conditions .

Advanced: What methodologies are recommended for studying the compound’s metabolic stability in vitro?

Methodological Answer:

- Liver Microsome Assays : Incubate the compound with rat or human liver microsomes (1 mg/mL) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes. Calculate half-life (t1/2) using first-order kinetics .

- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. IC50 values <10 μM suggest potential drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.